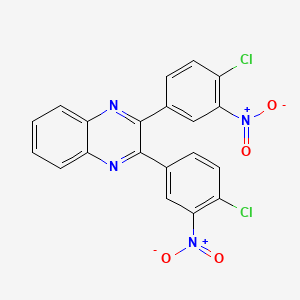![molecular formula C20H11Cl2N3O3 B11552777 2-(2,5-dichlorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11552777.png)
2-(2,5-dichlorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[2-(2,5-Dichlorophenyl)-1,3-Benzoxazol-5-Yl]-1-(3-Nitrophenyl)Methanimine is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, which is known for its stability and biological activity, making it a subject of interest in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(2,5-Dichlorophenyl)-1,3-Benzoxazol-5-Yl]-1-(3-Nitrophenyl)Methanimine typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring is synthesized through a cyclization reaction involving 2-aminophenol and a suitable carboxylic acid derivative.
Substitution Reactions:
Formation of Methanimine: The final step involves the condensation of the benzoxazole derivative with 3-nitrobenzaldehyde under basic conditions to form the methanimine linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Large-scale production may also employ continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanimine linkage, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine, which can further participate in various coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
Oxidation: Oxime derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-N-[2-
Propriétés
Formule moléculaire |
C20H11Cl2N3O3 |
|---|---|
Poids moléculaire |
412.2 g/mol |
Nom IUPAC |
N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C20H11Cl2N3O3/c21-13-4-6-17(22)16(9-13)20-24-18-10-14(5-7-19(18)28-20)23-11-12-2-1-3-15(8-12)25(26)27/h1-11H |
Clé InChI |
AAFWLIJEPJPWLF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-N-({N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11552696.png)
![N,N'-bis[(E)-(2-nitrophenyl)methylidene]benzene-1,3-diamine](/img/structure/B11552701.png)
![4,4'-oxybis{N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline}](/img/structure/B11552708.png)

![2-(4-bromophenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B11552721.png)
![N'-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11552722.png)
![N-[(E)-anthracen-9-ylmethylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11552729.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-iodophenyl)methylidene]acetohydrazide](/img/structure/B11552734.png)
![N'-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11552748.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11552751.png)
![2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11552757.png)
![2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate](/img/structure/B11552764.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-1-yl)butanamide](/img/structure/B11552771.png)
![5,5-Dimethyl-2-({[3-(morpholin-4-yl)propyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B11552783.png)
